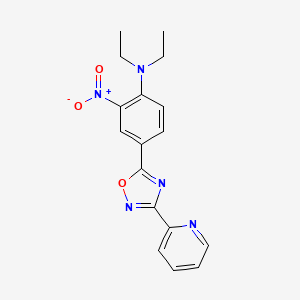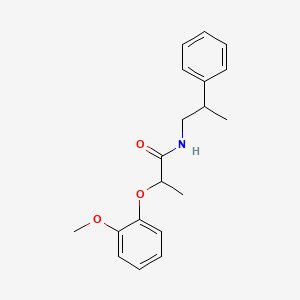
2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamide, also known as O-Desmethylvenlafaxine, is an important chemical compound used in scientific research applications. This compound is a metabolite of Venlafaxine, which is an antidepressant drug used to treat major depressive disorder, anxiety, and panic disorder. O-Desmethylvenlafaxine is a potent inhibitor of serotonin and norepinephrine reuptake, and it has been studied for its potential therapeutic effects on various neurological disorders.
Mecanismo De Acción
2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamideenlafaxine is a potent inhibitor of serotonin and norepinephrine reuptake, which increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of Venlafaxine, but 2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamideenlafaxine has been shown to have a higher affinity for the serotonin transporter. This increased selectivity for the serotonin transporter may contribute to its potential therapeutic effects on depression and anxiety.
Biochemical and Physiological Effects:
2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamideenlafaxine has been shown to have several biochemical and physiological effects in the body. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can improve mood and reduce anxiety. It has also been shown to affect the levels of various hormones, including cortisol, insulin, and leptin, which may contribute to its potential use in the treatment of obesity and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamideenlafaxine has several advantages for use in laboratory experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. It has also been extensively studied for its potential therapeutic effects, making it a valuable tool for investigating the mechanisms of various neurological disorders.
One limitation of 2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamideenlafaxine is its potential toxicity. It has been shown to have toxic effects on certain cell types, and caution should be taken when using high concentrations of this compound in experiments. Additionally, its use in animal models may not accurately reflect its effects in humans, and further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamideenlafaxine. One area of interest is its potential use in the treatment of neuropathic pain. Several studies have shown that this compound has analgesic effects in animal models, and further studies are needed to determine its efficacy in humans.
Another area of interest is its potential use in the treatment of obesity and metabolic disorders. Several studies have shown that 2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamideenlafaxine affects the levels of various hormones involved in metabolism, and further studies are needed to determine its potential use in the treatment of these disorders.
Overall, 2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamideenlafaxine is an important compound used in scientific research applications. Its potential therapeutic effects on various neurological disorders and metabolic disorders make it a valuable tool for investigating the mechanisms of these disorders. Further studies are needed to determine its safety and efficacy in humans and to explore its potential use in other areas of medicine.
Métodos De Síntesis
The synthesis of 2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamideenlafaxine involves the reduction of Venlafaxine using sodium borohydride or lithium aluminum hydride. The resulting compound is then purified using chromatography techniques to obtain a pure form of 2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamideenlafaxine. This synthesis method has been well established and is commonly used in scientific research laboratories.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamideenlafaxine has been extensively studied for its potential therapeutic effects on various neurological disorders, including depression, anxiety, and neuropathic pain. It has also been studied for its potential use in the treatment of obesity and metabolic disorders. Several studies have shown that 2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamideenlafaxine has similar pharmacological properties to Venlafaxine, but with fewer side effects.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2-phenylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14(16-9-5-4-6-10-16)13-20-19(21)15(2)23-18-12-8-7-11-17(18)22-3/h4-12,14-15H,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHMLGRFWRSRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(C)OC1=CC=CC=C1OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

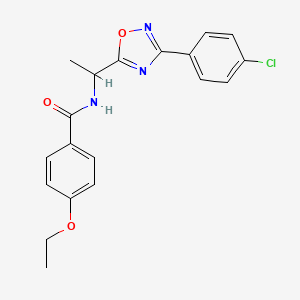
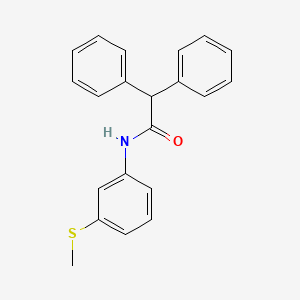
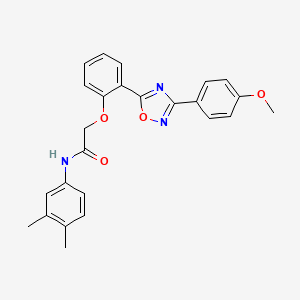
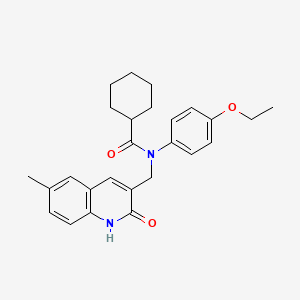

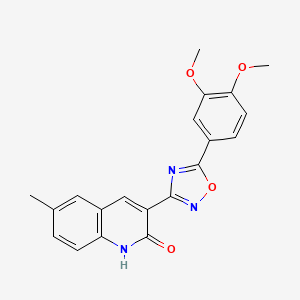

![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720175.png)
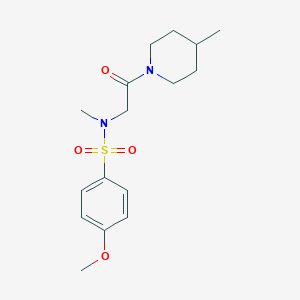
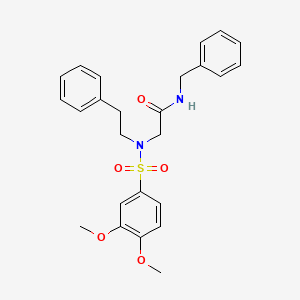
![3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720204.png)
